molecular formula C32H26N6O2 B11939694 4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol

4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol

Cat. No.: B11939694
M. Wt: 526.6 g/mol
InChI Key: OBDULIDEUMLMLL-UHFFFAOYSA-N
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Description

4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of key intermediates, such as 5-amino-1-p-tolyl-2H-1,2,3-triazole-4-carboxylic acid hydrazide and 1-phenyl-butane-1,3-dione . These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol is unique due to its complex structure, which includes multiple aromatic rings and heteroatoms. This structural complexity contributes to its diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of its biological activity and material properties.

Properties

Molecular Formula

C32H26N6O2

Molecular Weight

526.6 g/mol

IUPAC Name

4-[15-methyl-9-(4-methylanilino)-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-17-yl]benzene-1,2-diol

InChI

InChI=1S/C32H26N6O2/c1-19-12-15-22(16-13-19)33-30-32-35-31-28(20(2)36-38(31)23-8-4-3-5-9-23)29(21-14-17-26(39)27(40)18-21)37(32)25-11-7-6-10-24(25)34-30/h3-18,29,39-40H,1-2H3,(H,33,34)

InChI Key

OBDULIDEUMLMLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NC5=C(C4C6=CC(=C(C=C6)O)O)C(=NN5C7=CC=CC=C7)C

Origin of Product

United States

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